molecular formula C12H16O2 B14309274 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane CAS No. 113311-04-9

2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane

Cat. No.: B14309274
CAS No.: 113311-04-9
M. Wt: 192.25 g/mol
InChI Key: JUXQOKNASKNRNB-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane (CAS 10537-73-2) is a substituted 1,3-dioxolane derivative featuring a unique combination of substituents: ethyl and methyl groups at the 2-position and a phenyl group at the 4-position. This structure imparts distinct physicochemical properties, including enhanced steric hindrance, aromatic interactions, and stability, which influence its applications in polymer chemistry, flavor/fragrance industries, and specialty chemical synthesis .

Properties

CAS No.

113311-04-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-ethyl-2-methyl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H16O2/c1-3-12(2)13-9-11(14-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

JUXQOKNASKNRNB-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Acetalization of 1,2-Diols with Ketones

The most widely reported method for synthesizing 2-ethyl-2-methyl-4-phenyl-1,3-dioxolane involves the acid-catalyzed condensation of 1-phenyl-1,2-ethanediol (3) with 3-pentanone. This reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of the ketone, followed by dehydration to form the dioxolane ring.

Reaction Conditions and Optimization

In a representative procedure, 1-phenyl-1,2-ethanediol (1.47 mol) and 3-pentanone (1.83 mol) are combined in diethyl ether with para-toluenesulfonic acid (2 g) as the catalyst. The mixture is cooled to 5–10°C to minimize side reactions, and the ketone is added dropwise over 30 minutes. After stirring for 4–6 hours, the crude product is isolated via extraction and distillation, yielding 84.3% this compound (GC purity).

Table 1: Acid-Catalyzed Synthesis Parameters
Parameter Value Impact on Yield/Selectivity
Catalyst Loading 1–2 wt% Higher loading accelerates reaction but risks side products
Temperature 5–20°C Lower temps favor cis-diastereomers
Solvent Diethyl ether Polar aprotic solvents improve ketone solubility
Reaction Time 4–6 hours Prolonged time increases conversion but not selectivity

Key challenges include controlling diastereoselectivity, as the trans/cis ratio varies with temperature and catalyst. At 5°C, cis-diastereomers predominate (55:45 ratio), whereas higher temperatures (20°C) reduce selectivity to 52:48.

Ultrasound-Assisted Synthesis Using Graphene Oxide Catalysts

Ultrasound irradiation significantly enhances the synthesis of this compound by improving mass transfer and reducing reaction times. This method employs graphene oxide (GO) as a heterogeneous catalyst, leveraging its acidic functional groups and high surface area.

Procedure and Mechanistic Insights

In a typical setup, 1-phenyl-1,2-ethanediol (10 mmol) and 3-pentanone (12 mmol) are mixed with GO (50 mg) in acetonitrile. The mixture is sonicated at 40 kHz and 60°C for 30 minutes, achieving 89% yield with a 54:46 cis/trans ratio. The GO catalyst is recoverable via centrifugation and reused for five cycles without significant activity loss.

Table 2: Ultrasound Method vs. Conventional Heating
Parameter Ultrasound Method Conventional Heating
Yield 89% 72%
Reaction Time 30 minutes 4 hours
Diastereomer Ratio 54:46 (cis:trans) 52:48 (cis:trans)
Catalyst Reusability 5 cycles 2 cycles (due to degradation)

The ultrasound method’s efficiency arises from cavitation-induced micro-mixing, which accelerates the formation of the oxocarbenium ion intermediate. However, diastereoselectivity remains modest, prompting research into chiral modifiers.

Stereoselective Synthesis via Chiral Auxiliaries

While the above methods yield racemic mixtures, enantioselective synthesis of this compound remains underexplored. Preliminary work using (R)-BINOL-derived phosphoric acids as chiral catalysts achieved 68% enantiomeric excess (ee) for the cis-diastereomer at -20°C. This approach, however, suffers from low yields (≤45%) and requires optimization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound
Method Yield Diastereoselectivity Scalability Green Metrics (E-factor)
Acid-Catalyzed 84% 55:45 cis:trans High 8.2 (high solvent use)
Ultrasound/GO 89% 54:46 cis:trans Moderate 3.1 (reusable catalyst)
Chiral Auxiliary 45% 68% ee (cis) Low 12.5 (complex catalysts)

The ultrasound/GO method excels in sustainability and speed, whereas acid-catalyzed routes remain preferable for large-scale production despite higher waste generation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type and position, leading to variations in reactivity, stability, and applications:

4-Methyl-2-phenyl-1,3-dioxolane (CAS not specified)
  • Structure : Methyl at 4-position, phenyl at 2-position.
  • Properties : Found in apricot kernel extracts, indicating natural occurrence. Lacks ethyl groups, resulting in lower steric hindrance and higher volatility compared to the target compound .
  • Applications : Primarily in natural flavoring agents due to its mild odor profile .
2-Methylene-4-phenyl-1,3-dioxolane (CAS not specified)
  • Structure : Methylene group at 2-position, phenyl at 4-position.
  • Properties : Enhanced reactivity due to the unsaturated methylene group, enabling copolymerization with methyl methacrylate (MMA). Forms copolymers with linear molecular weight (M) increases at higher acetal fractions (~20%) and degrades in alkaline conditions .
  • Applications: Used in biodegradable polymers and non-toxic copolymer systems .
2-Ethyl-4-methyl-1,3-dioxolane (CAS 1568-99-6)
  • Structure : Ethyl and methyl groups at 2-position, methyl at 4-position.
  • Properties: Exists as cis/trans isomers.
  • Applications : Intermediate in organic synthesis and solvent formulations .
4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1)
  • Structure : Pentyl at 2-position, methyl at 4-position.
  • Properties : Exhibits a fruity, pear-like odor with a taste threshold of 20 ppm. The longer alkyl chain enhances hydrophobicity and volatility .
  • Applications : Widely used in flavoring agents for food and cosmetics .

Thermodynamic and Stability Comparisons

  • Enthalpy of Formation : Group contribution studies show that substituents like ethyl and methyl in 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane contribute to steric effects, with calculated enthalpy values deviating by ~2.50 kJ/mol from experimental data. This contrasts with 2,2-di-isopropyl derivatives, which exhibit larger deviations due to increased steric strain .
  • Conformational Stability : For 2-phenyl-1,3-dioxolane derivatives, the target compound’s ethyl and methyl groups stabilize the structure via steric shielding, as evidenced by dihedral angles (θ ≈ 40–50°) and bond lengths (C7–H1: ~1.09 Å) in stable conformations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-2-methyl-4-phenyl-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed acetal formation, where a diol reacts with a ketone or aldehyde. For example, reacting 2-ethyl-2-methyl-1,3-propanediol with benzaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) in a Dean-Stark apparatus to remove water. Optimization involves varying catalyst concentration (0.5–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to maximize yield and purity .
  • Characterization : Confirm structure via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., dioxolane ring protons at δ 3.5–5.0 ppm), IR (C-O-C stretching at 1050–1150 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can the hydrolytic stability of this compound be systematically evaluated?

  • Methodology : Conduct kinetic studies in aqueous solvent systems (e.g., water-dioxane or water-DMSO mixtures) at varying pH (1–14) and temperatures (25–60°C). Monitor hydrolysis rates via UV-Vis spectroscopy or GC-MS. For example, the A-1 hydrolysis mechanism (acid-catalyzed ring-opening) can be compared to A-Se2 (bimolecular nucleophilic substitution) using solvent polarity parameters (e.g., Kamlet-Taft) to interpret transition-state stabilization .

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